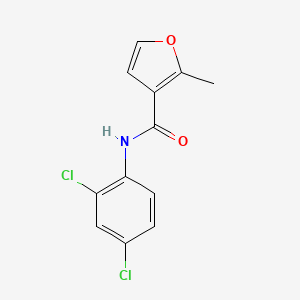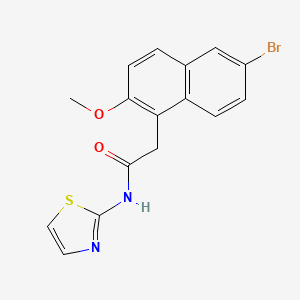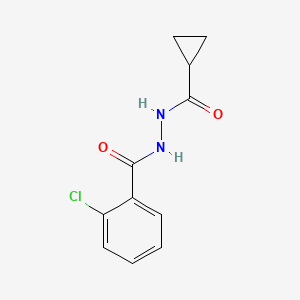![molecular formula C17H17ClN2O2 B5881416 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, also known as CP-945,598, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory.
Wirkmechanismus
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and exogenous agonists to the receptor. This leads to a decrease in the activity of the CB1 receptor signaling pathway, which is involved in the regulation of various physiological processes, as mentioned earlier.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to modulate several biochemical and physiological effects in various animal models, including the reduction of food intake and body weight, the inhibition of drug-seeking behavior, the attenuation of anxiety and depression-like behaviors, and the improvement of cognitive function. These effects are believed to be mediated by the blockade of the CB1 receptor signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its high selectivity and potency as a CB1 antagonist, which allows for precise modulation of the CB1 receptor signaling pathway without affecting other receptors or systems. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and pathological conditions. However, one of the limitations of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its poor water solubility, which can affect its bioavailability and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, including the development of more potent and selective CB1 antagonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying its effects on the CB1 receptor signaling pathway. Additionally, further studies are needed to explore the pharmacokinetics and safety profile of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide in vivo, as well as its potential interactions with other drugs and systems.
Synthesemethoden
The synthesis of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide involves several steps, including the condensation of 4-(propionylamino)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as obesity, addiction, anxiety, depression, and schizophrenia. It has been shown to reduce food intake and body weight in animal models of obesity, without producing the adverse effects associated with the CB1 agonist THC. It also exhibits anxiolytic and antidepressant-like effects in preclinical models, suggesting its potential use in the treatment of anxiety and mood disorders.
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-13-6-8-14(9-7-13)20-17(22)12-5-4-11(2)15(18)10-12/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWDOVIDIHDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)




![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)